molecular formula C11H22N2O2 B3021682 tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate CAS No. 1413367-76-6

tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate

Cat. No. B3021682
M. Wt: 214.30
InChI Key: PLLHWQMECGKRCY-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate” is a chemical compound with a molecular weight of 218.27 . It is similar to “tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate” which has a CAS Number: 2059917-34-7 . It is also related to a metabolite of Pitavastatin, a chemically synthesized statin used for hypercholesterolaemia (elevated cholesterol) and for the prevention of cardiovascular disease .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be an oil at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis as an Intermediate

    Tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors like CP-690550. A method for its synthesis involves starting from 4-methylpyridinium, followed by multiple chemical reactions, resulting in a total yield of 80.2%. This method is noted for its simplicity and scalability for industrial use (Chen Xin-zhi, 2011).

  • Enantioselective Synthesis

    Research on tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate includes the synthesis of enantiomers through parallel kinetic resolution. This method allows for the efficient creation of both enantiomers of the compound (Stephen G Davies et al., 2003).

  • Stereochemistry in Synthesis

    Studies have explored stereoselective synthesis involving tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate derivatives. Such research is significant for understanding the stereochemistry and for potential applications in synthesizing more complex molecules (V. Boev et al., 2015).

Applications in Drug Synthesis and Development

  • Intermediate in Anticancer Drug Synthesis

    This compound serves as an intermediate in the synthesis of small molecule anticancer drugs. Methods have been established for the synthesis of related compounds with high yields, demonstrating its significance in medicinal chemistry (Binliang Zhang et al., 2018).

  • Synthesis of Biologically Active Compounds

    The compound is also important in the synthesis of biologically active compounds like omisertinib (AZD9291), showcasing its versatility in drug development (Bingbing Zhao et al., 2017).

  • Creation of Amino Acid Derivatives

    Research includes its use in synthesizing non-proteinogenic amino acid methyl esters with acid-sensitive side chains. This indicates its utility in creating complex amino acid structures for various applications (1997).

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures including the use of protective gloves, eye protection, and face protection .

properties

IUPAC Name

tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLHWQMECGKRCY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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